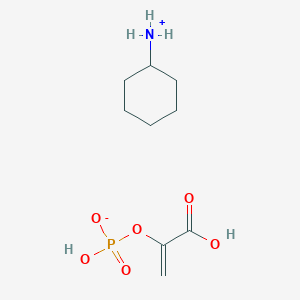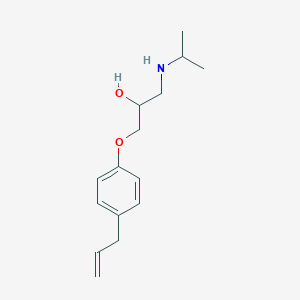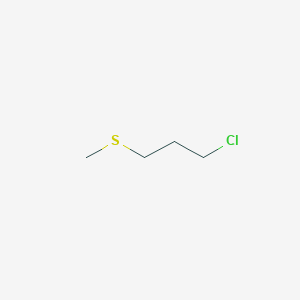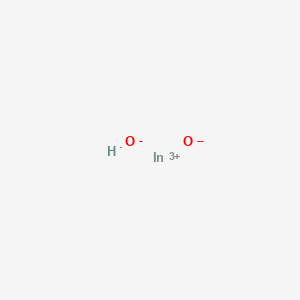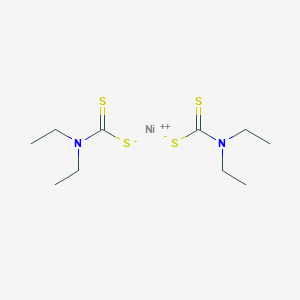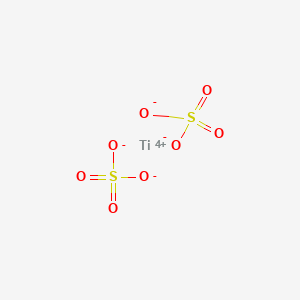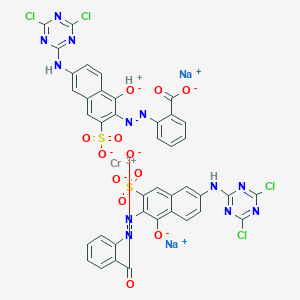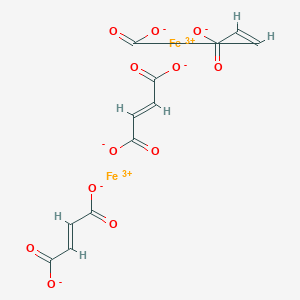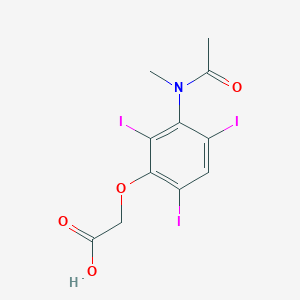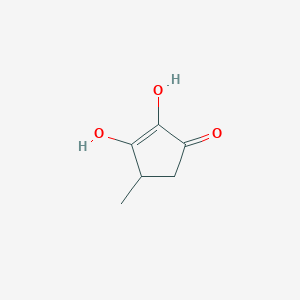
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, also known as DHM, is a natural compound found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been shown to have a range of potential health benefits, including its ability to reduce alcohol-related liver damage and hangover symptoms. In recent years, DHM has gained significant attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is not fully understood, but it is believed to work by increasing the activity of enzymes involved in alcohol metabolism, as well as reducing the production of inflammatory molecules in the liver.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been shown to have a range of biochemical and physiological effects, including its ability to reduce alcohol-related liver damage and hangover symptoms. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. However, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one is relatively new to the scientific community, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are numerous future directions for research on 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one, including its potential use in the treatment of liver disease and other inflammatory conditions. Additionally, 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one may have applications in the development of new drugs for a range of conditions, including alcoholism and drug addiction. Further research is needed to fully understand the potential of 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one and its mechanisms of action.
Métodos De Síntesis
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can be synthesized through a variety of methods, including extraction from the fruit of the Japanese raisin tree or chemical synthesis. One common method involves the oxidation of dihydroxyacetone with iodine in the presence of a strong base, followed by cyclization of the resulting intermediate.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been its ability to reduce alcohol-related liver damage. Studies have shown that 2,3-Dihydroxy-4-methylcyclopent-2-en-1-one can protect liver cells from the damaging effects of alcohol, including inflammation and oxidative stress.
Propiedades
Número CAS |
14114-09-1 |
|---|---|
Nombre del producto |
2,3-Dihydroxy-4-methylcyclopent-2-en-1-one |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2,3-dihydroxy-4-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-3-2-4(7)6(9)5(3)8/h3,8-9H,2H2,1H3 |
Clave InChI |
JVDYMIODNJPGIB-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C(=C1O)O |
SMILES canónico |
CC1CC(=O)C(=C1O)O |
Sinónimos |
methylreductic acid methylreductic acid, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



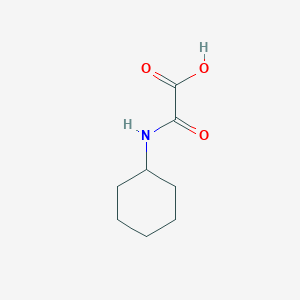
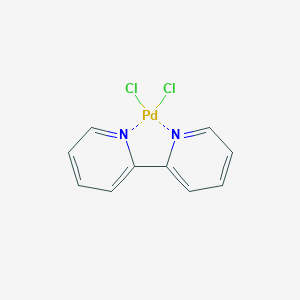
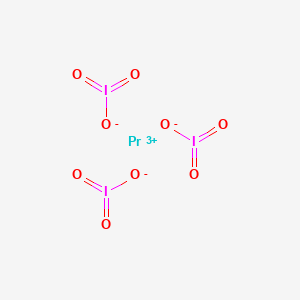
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
